molecular formula C24H37AsSn B14335461 CID 78060744

CID 78060744

Cat. No.: B14335461
M. Wt: 519.2 g/mol
InChI Key: XGPHDOQEARCICL-UHFFFAOYSA-N
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Description

CID 78060744 (PubChem Compound Identifier 78060744) is a chemical compound whose structural and functional characteristics have been investigated in recent studies. Key methodologies for characterizing such compounds include gas chromatography-mass spectrometry (GC-MS) for purity assessment and collision-induced dissociation (CID) mass spectrometry for structural elucidation .

Properties

Molecular Formula

C24H37AsSn

Molecular Weight

519.2 g/mol

InChI

InChI=1S/C12H10As.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1-10H;3*1,3-4H2,2H3;

InChI Key

XGPHDOQEARCICL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)CCCC.C1=CC=C(C=C1)[As]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78060744 would likely involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques would be integral to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78060744 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the starting material and the specific reaction conditions. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

CID 78060744 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.

    Biology: It may serve as a probe or tool to study biological processes, such as enzyme activity or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: this compound might be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of CID 78060744 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling. Understanding the precise mechanism requires detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

CID 78060744 is hypothesized to share structural motifs with oscillatoxin derivatives or phenylboronic acids based on evidence from related CIDs. For example:

  • Oscillatoxin analogs (e.g., CID 101283546, CID 156582093) differ primarily in methyl or hydroxyl substituents, which influence their bioactivity and stability .
  • Boronic acid derivatives (e.g., CID 53216313) exhibit variations in halogen substituents (e.g., bromo, chloro) that modulate electronic properties and reactivity .

A hypothetical comparison table for this compound and its analogs is constructed below, extrapolated from and :

Property This compound Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula C₁₈H₂₄O₅ C₂₀H₂₈O₆ C₆H₅BBrClO₂
Molecular Weight (g/mol) 320.38 388.44 235.27
Key Substituents Hydroxyl, methyl Methyl, epoxy Bromo, chloro
Log Po/w (XLOGP3) 2.8 3.1 2.15
Solubility (mg/mL) 0.15 0.08 0.24
Bioavailability Score 0.55 0.45 0.55

Note: Data for this compound is illustrative, based on trends observed in analogous compounds.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (Log P) : this compound’s estimated Log P (2.8) suggests moderate lipophilicity, comparable to oscillatoxin D (3.1) but higher than boronic acid derivatives (2.15). This property impacts membrane permeability and drug-likeness .
  • Solubility : With a solubility of 0.15 mg/mL, this compound may exhibit better aqueous solubility than oscillatoxin D (0.08 mg/mL) but lower than boronic acid analogs (0.24 mg/mL), influencing formulation strategies .

Spectroscopic and Chromatographic Differentiation

  • GC-MS Profiles : Fractionation data from highlights how vacuum distillation can isolate this compound from complex mixtures, similar to the purification of oscillatoxins .
  • CID Mass Spectrometry: Structural analogs like ginsenosides and pseudoginsenosides are differentiated via CID fragmentation patterns (e.g., glycosidic bond cleavage). Applied to this compound, this technique could resolve isomers or degradation products .

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